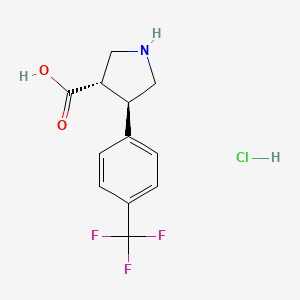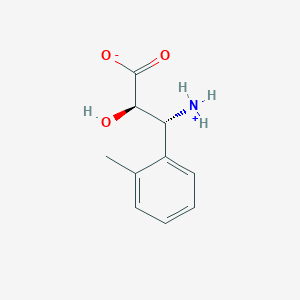
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate” is a sulfur-containing platinum(II) complex with N-heterocyclic carbene ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves the reaction of a hydrosulfido complex with N-heterocyclic carbene ligands. The specific reaction conditions, such as temperature, solvent, and reaction time, are crucial for the successful formation of this complex .
Industrial Production Methods
化学反応の分析
Types of Reactions
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the platinum(II) complex to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the N-heterocyclic carbene ligands can be replaced with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .
科学的研究の応用
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: In biological research, this compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: The compound is being investigated for its therapeutic potential in treating certain types of cancer and other diseases.
作用機序
The mechanism of action of (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate involves its interaction with molecular targets such as DNA and proteins. The platinum(II) complex can form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts cellular processes and can induce cell death, making it a potential anticancer agent. The compound also interacts with proteins, affecting their structure and function .
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate include other platinum(II) complexes with N-heterocyclic carbene ligands, such as:
Cisplatin: A widely used anticancer drug that forms covalent bonds with DNA.
Carboplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: A platinum complex used in chemotherapy for colorectal cancer.
Uniqueness
This compound is unique due to its specific ligand structure and the presence of sulfur, which can influence its chemical reactivity and biological activity. The N-heterocyclic carbene ligands provide stability and enhance the compound’s ability to interact with biological targets, making it a promising candidate for further research and development .
特性
IUPAC Name |
(2S)-2-azaniumyl-3-(4-benzoylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B7794340.png)








